molecular formula C16H22ClN3O4S B2909158 N1-(2-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235303-78-2

N1-(2-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2909158
CAS No.: 1235303-78-2
M. Wt: 387.88
InChI Key: JTMWDDUYZQBBQB-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a chemical compound with the molecular formula C16H22ClN3O4S and a molecular weight of 387.9 g/mol . This oxalamide derivative features a 2-chlorobenzyl group and a 1-(methylsulfonyl)piperidin-4-yl)methyl moiety, a structure that suggests potential for significant biological activity and makes it a subject of interest in medicinal chemistry and pharmacology research. Compounds with similar piperidine and sulfonyl group motifs are frequently investigated for their affinity to neurological targets, such as sigma receptors, which are implicated in conditions like neuropathic pain and Alzheimer's disease . The presence of the methylsulfonyl group on the piperidine nitrogen is a key structural feature that can influence the molecule's pharmacokinetic properties and its interaction with biological targets. Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool in biochemical assays to explore new therapeutic pathways. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4S/c1-25(23,24)20-8-6-12(7-9-20)10-18-15(21)16(22)19-11-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMWDDUYZQBBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 1235303-78-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C16H22ClN3O4S, with a molecular weight of 387.9 g/mol. The structure includes a chlorobenzyl group and a piperidine derivative linked through an oxalamide functional group.

PropertyValue
CAS Number1235303-78-2
Molecular FormulaC16H22ClN3O4S
Molecular Weight387.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate pathways involved in inflammation and cell death, particularly through the inhibition of pyroptosis—a form of programmed cell death associated with inflammatory responses.

Anti-inflammatory Activity

A significant study demonstrated that derivatives similar to this compound exhibited substantial anti-inflammatory effects by inhibiting the release of interleukin-1β (IL-1β) and reducing pyroptotic cell death. In one experiment, compounds were tested at concentrations of 10 µM and 50 µM:

CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound 124.9 ± 6.319.4 ± 0.4
Compound 214.9 ± 5.8 (10 µM)Not significant
Compound 229.1 ± 4.8 (50 µM)Significant reduction

These findings suggest that structural modifications can enhance the compound's efficacy in inhibiting inflammatory responses.

Case Studies

  • Study on Pyroptosis Inhibition : A series of compounds derived from the oxalamide scaffold were evaluated for their ability to inhibit pyroptosis in macrophage models. The results indicated that specific modifications led to improved activity, highlighting the importance of structural features in biological efficacy .
  • Neuroprotective Potential : Another study explored the neuroprotective effects of similar compounds against neurodegenerative diseases, suggesting that oxalamide derivatives could interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Antiviral Oxalamide Derivatives

Compound ID N1 Substituent N2 Substituent Molecular Weight (g/mol) Yield (%) Purity (HPLC) Reference
Target Compound 2-Chlorobenzyl (1-(Methylsulfonyl)piperidin-4-yl)methyl 482.0 N/A N/A
Compound 13 () 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(thiazolyl)methyl 478.14 36 90.0
Compound 15 () 4-Chlorophenyl Pyrrolidinyl-thiazolylmethyl 422.12 53 95.0
Compound 11 () 4-Chlorophenyl (Piperidin-4-yl)(thiazolyl)methyl 437.21 44 95.0

Oxalamides as Flavoring Agents

Flavoring oxalamides such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) exhibit distinct substituents optimized for taste modulation and safety (Table 2). Key comparisons include:

  • Safety Profiles: S336 has a No-Observed-Effect Level (NOEL) of 100 mg/kg/day in rats, with a safety margin exceeding 33 million for human exposure . The target compound lacks toxicological data, limiting direct comparison.
  • Applications : Flavoring agents prioritize low molecular weight and polar groups (e.g., methoxy, pyridyl), whereas the target compound’s chlorobenzyl and sulfonamide groups suggest medicinal chemistry applications .

Table 2: Flavoring Oxalamides

Compound ID N1 Substituent N2 Substituent Molecular Weight (g/mol) NOEL (mg/kg/day) Key Metabolic Pathway Reference
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl ~390.4 100 Hepatic (no amide hydrolysis)
Target Compound 2-Chlorobenzyl (1-Methylsulfonylpiperidin-4-yl)methyl 482.0 N/A N/A

Structural Analogues with Diverse Pharmacophores

Piperidine-based oxalamides in –15 highlight the impact of heterocyclic modifications (Table 3):

  • Molecular Weight : The target compound’s higher molecular weight (482.0 vs. 336.39–396.5 g/mol) may influence membrane permeability and dosing requirements .
  • Halogen Effects: The 2-chloro group in the target compound could enhance lipophilicity compared to non-halogenated analogs, affecting distribution and half-life .

Table 3: Piperidine-Modified Oxalamides

Compound ID N1 Substituent N2 Substituent Molecular Weight (g/mol) Reference
Target Compound 2-Chlorobenzyl (1-Methylsulfonylpiperidin-4-yl)methyl 482.0
Compound 2-Ethoxyphenyl (1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl 396.5
Compound Isoxazol-3-yl (1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl 336.39

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